1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluorophenyl group and an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and indole groups through various coupling reactions. Common reagents used in these reactions include hydrazines, aldehydes, and fluorobenzenes under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents include acids, bases, and catalysts like palladium or platinum. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and indole groups may enhance its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-phenyl-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
- 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-chlorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
Uniqueness
The presence of the fluorophenyl group in 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity.
Properties
CAS No. |
133381-50-7 |
---|---|
Molecular Formula |
C27H23FN4O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3-(2-fluorophenyl)-5-[2-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H23FN4O/c1-17-22(19-9-4-8-14-25(19)30-17)16-29-24-13-7-5-11-21(24)26-15-27(32(31-26)18(2)33)20-10-3-6-12-23(20)28/h3-14,16,27,30H,15H2,1-2H3 |
InChI Key |
ZKNOBOGMZNQYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.